molecular formula C8H14O3 B1372772 Ethyl 2-(cyclopropylmethoxy)acetate CAS No. 1152592-10-3

Ethyl 2-(cyclopropylmethoxy)acetate

Cat. No.: B1372772
CAS No.: 1152592-10-3
M. Wt: 158.19 g/mol
InChI Key: BJIYEGHTLPXBAE-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylmethoxy)acetate: is an organic compound with the molecular formula C8H14O3 It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a carboxylate group, which is further connected to a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: One common method for preparing ethyl 2-(cyclopropylmethoxy)acetate involves the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of an alkoxide ion with an alkyl halide.

    Esterification: Another method involves the esterification of 2-(cyclopropylmethoxy)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: 2-(cyclopropylmethoxy)acetic acid and ethanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry: Ethyl 2-(cyclopropylmethoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It is also investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects .

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents due to its pleasant odor. It is also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylmethoxy)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound undergoes nucleophilic attack by water or hydroxide ions, leading to the cleavage of the ester bond and formation of the corresponding acid and alcohol . This reaction is facilitated by the presence of catalytic amounts of acid or base, which protonate or deprotonate the intermediates, respectively.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions compared to its analogs

Properties

IUPAC Name

ethyl 2-(cyclopropylmethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYEGHTLPXBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of cyclopropylmethanol (720 mg, 10.0 mmol) in dichloromethane (20 mL) is added rhodium (II) acetate dimer (10 mg) followed by ethyl diazoacetate (0.95 mL, 9.0 mmol). The reaction mixture is stirred at rt for 5 min. The reaction mixture is diluted with heptane, filtered through Celite, and the filtrate is evaporated and the residue is vacuum distilled at 150° C. to give 1.22 g of the product 462. 1H NMR (CDCl3) δ 4.2 (q, 2H), 4.09 (s, 2H), 3.37 (d, 2H), 1.27 (t, 3H), 1.09 (m, 1H), 0.56-0.51 (m, 2H), 0.25-0.2 (m, 211); MS: m/z 191 (M+)
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Diazoacetic acid ethyl ester (80.00 g, 0.70 mol) was added dropwise to cyclopropanemethanol (60.66 g, 0.84 mol) and [Rh(Ac2O)2]2 (3.1 g, 7.02 mmol) in anhydrous CH2Cl2 (800 mL) at 0° C. The mixture was stirred at 0° C. for 30 min and at room temperature for 4 h. CH2Cl2 extractive work up and silica gel chromatography (PE: EA=100:1-50:1) gave the title compound (100 g, 90.4% yield) as a colorless oil. 1H NMR: (CDCl3, 400 MHz) δ 4.23-4.19 (m, 2H), 4.09 (s, 2H), 3.38-3.36 (m, 2H), 1.27 (t, J=7.2 Hz, 3H), 1.10-1.07 (m, 1H), 0.57-0.52 (m, 2H), 0.24-0.20 (m, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
60.66 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(Ac2O)2]2
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90.4%

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